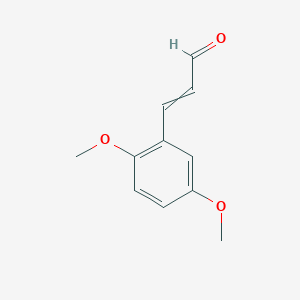
2-Propenal,3-(2,5-dimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal,3-(2,5-dimethoxyphenyl)- is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal,3-(2,5-dimethoxyphenyl)- involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed experimental procedures can be found in specialized chemical synthesis databases.
Industrial Production Methods
Industrial production of 2-Propenal,3-(2,5-dimethoxyphenyl)- often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
2-Propenal,3-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of 2-Propenal,3-(2,5-dimethoxyphenyl)- include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of 2-Propenal,3-(2,5-dimethoxyphenyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
2-Propenal,3-(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a probe to study biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique biological activity.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenal,3-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
2-Propenal,3-(2,5-dimethoxyphenyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 123456 and CID 789012.
Uniqueness: 2-Propenal,3-(2,5-dimethoxyphenyl)- stands out due to its specific reactivity and biological activity, which make it suitable for specialized applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3 |
InChI 键 |
QODHTNANDXLRSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=CC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













